![molecular formula C14H18N2O B2687123 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2196443-64-6](/img/structure/B2687123.png)
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPP is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in these neurotransmitters, which can have a positive effect on neurological function.
Biochemische Und Physiologische Effekte
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This can lead to improvements in mood, cognitive function, and motor function. 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its ability to selectively inhibit MAO-B, which is primarily responsible for the breakdown of dopamine. This allows researchers to study the effects of increased dopamine levels without affecting other neurotransmitters. However, one limitation of using 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is its potential toxicity. High doses of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one have been shown to be toxic to cells and can cause cell death.
Zukünftige Richtungen
There are several future directions for 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one research. One area of interest is in the development of new drugs for the treatment of Parkinson's disease. 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has shown promise as a neuroprotective agent and may be able to slow or prevent the progression of the disease. Another area of research is in the study of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one's antioxidant properties. It may be possible to develop new drugs that can protect against oxidative stress and damage. Finally, further research is needed to fully understand the mechanism of action of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one and its potential applications in other areas of research.
Synthesemethoden
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one can be synthesized through a multi-step process involving the reaction of 6-methylpyridine with piperidine, followed by the reaction of the resulting compound with propenone. The final product is obtained through purification and isolation of the compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has been studied for its potential application in various scientific fields. One area of research is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has been shown to have neuroprotective effects and may be able to prevent or slow the progression of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[4-(6-methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)16-8-6-12(7-9-16)13-5-4-11(2)15-10-13/h3-5,10,12H,1,6-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIWZPYIAZSGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


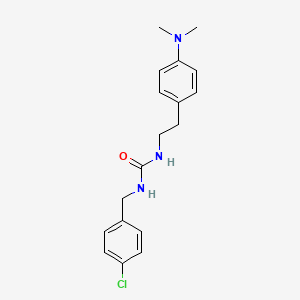
![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)
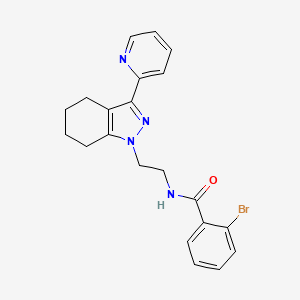
![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)
![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)
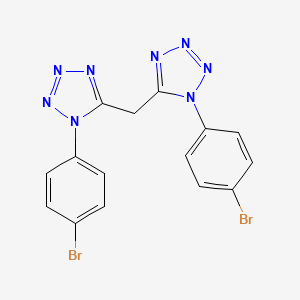
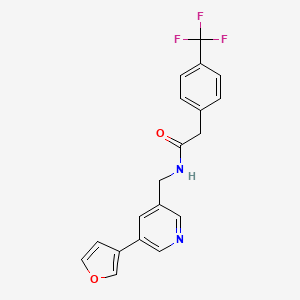
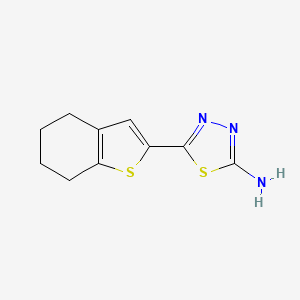
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)
![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)
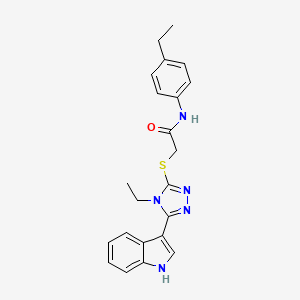
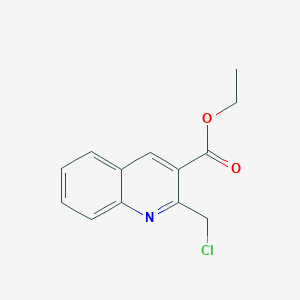
![8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2687061.png)